C19H19F2N7O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a subtype-selective modulator of the gamma-aminobutyric acid type A receptor, acting as a partial agonist at certain subtypes and an antagonist at others . It has significant applications in scientific research, particularly in the study of gamma-aminobutyric acid type A receptor subunits and their roles in various physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-Butyl-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine involves multiple steps, starting with the preparation of the triazolopyridazine core. The key steps include:
Formation of the triazolopyridazine core: This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the difluorophenyl group: This step involves a substitution reaction where the difluorophenyl group is introduced to the core structure.
Attachment of the tert-butyl group: This is usually done through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
7-tert-Butyl-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine: undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7-tert-Butyl-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine: is widely used in scientific research due to its selective modulation of gamma-aminobutyric acid type A receptors. Its applications include:
Wirkmechanismus
The compound exerts its effects by selectively modulating gamma-aminobutyric acid type A receptors. It acts as a partial agonist at the alpha2, alpha3, and alpha5 subtypes, enhancing their activity, while acting as an antagonist at the alpha1 subtype, inhibiting its activity . This selective modulation results in anxiolytic effects without the sedative side effects typically associated with non-selective gamma-aminobutyric acid type A receptor modulators .
Vergleich Mit ähnlichen Verbindungen
7-tert-Butyl-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine: is unique due to its selective modulation of gamma-aminobutyric acid type A receptors. Similar compounds include:
Diazepam: A non-selective gamma-aminobutyric acid type A receptor modulator with sedative effects.
Alprazolam: Another non-selective modulator used for its anxiolytic effects but with a higher risk of dependence.
Zolpidem: A selective modulator of the alpha1 subtype, primarily used as a sedative.
The uniqueness of 7-tert-Butyl-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine lies in its ability to provide anxiolytic effects without significant sedation, making it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C19H19F2N7O |
---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
N-[5-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H19F2N7O/c20-14-7-12(8-15(21)10-14)9-16-24-18(27-26-16)25-17(29)13-3-1-6-28(11-13)19-22-4-2-5-23-19/h2,4-5,7-8,10,13H,1,3,6,9,11H2,(H2,24,25,26,27,29) |
InChI-Schlüssel |
ODLQZKKUKWGVPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)NC3=NNC(=N3)CC4=CC(=CC(=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.